molecular formula C9H6N2S B076377 2-(1-(Thiophen-2-yl)ethylidene)malononitrile CAS No. 10432-44-7

2-(1-(Thiophen-2-yl)ethylidene)malononitrile

Cat. No. B076377
CAS RN: 10432-44-7
M. Wt: 174.22 g/mol
InChI Key: IVSVAOOOAGLVJQ-UHFFFAOYSA-N
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Description

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a light-yellow to yellow powder or crystals . Its IUPAC name is 2-[1-(2-thienyl)ethylidene]malononitrile .


Synthesis Analysis

The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile involves the reaction of 2-acetylthiophene with malononitrile in the presence of ammonium acetate and acetic acid . The reaction mixture is refluxed for 16 hours, after which it is poured into ethyl acetate and washed with water and 1M HCl aqueous solution . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is then purified by column chromatography to yield the target compound .


Molecular Structure Analysis

The molecular structure of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile is represented by the linear formula C9H6N2S . Its InChI code is 1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Properties and Storage

This compound has a CAS Number of 10432-44-7 and a molecular weight of 175.23 . It is a light-yellow to yellow powder or crystals .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety and Hazards

The safety information for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-(1-thiophen-2-ylethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVAOOOAGLVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294812
Record name [1-(Thiophen-2-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Thiophen-2-yl)ethylidene)malononitrile

CAS RN

10432-44-7
Record name 10432-44-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1-(Thiophen-2-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-THIOPHEN-2-YL-ETHYLIDENE)-MALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(1-(thiophen-2-yl)ethylidene)malononitrile in organic synthesis, and what types of compounds can be synthesized using it?

A1: 2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a valuable building block in organic synthesis due to its reactive nature. [] The molecule contains several electrophilic sites, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic compounds.

Q2: Can you describe the reaction mechanism involved when 2-(1-(thiophen-2-yl)ethylidene)malononitrile reacts with active methylene pyrazolones to form pyrano[2,3-c]pyrazole derivatives?

A2: While the provided research [] doesn't explicitly detail the reaction mechanism, it's likely to involve a Michael addition followed by a cyclization step. Here's a plausible mechanism:

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